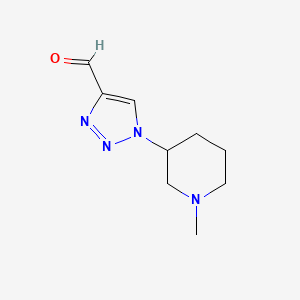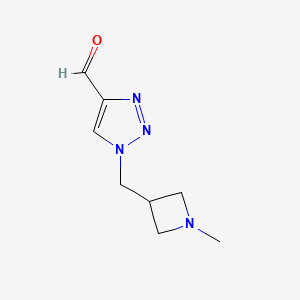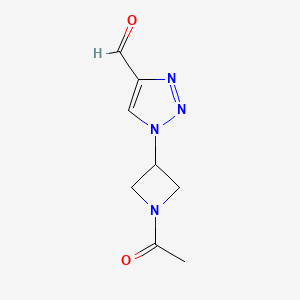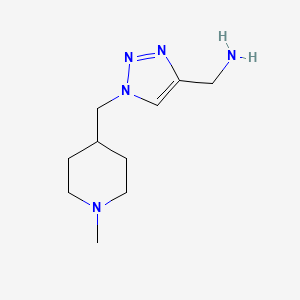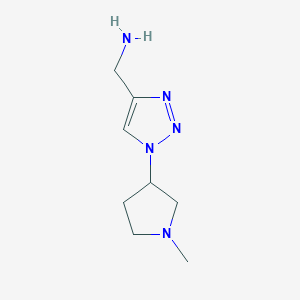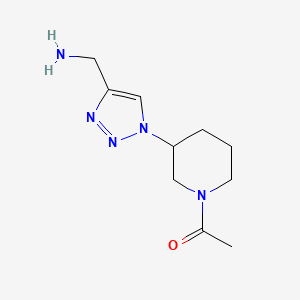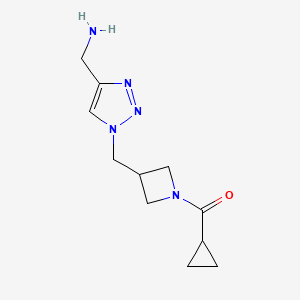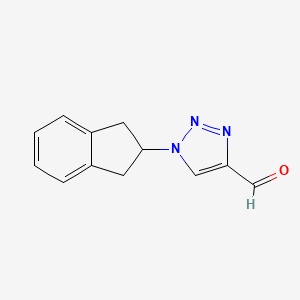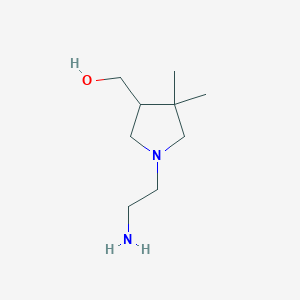
(1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol
Übersicht
Beschreibung
Amines and alcohols are common functional groups in organic chemistry. A compound like “(1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol” would likely contain these functional groups, given its name . Amines are derivatives of ammonia and can be primary, secondary, or tertiary depending on the number of carbon-containing groups attached to the nitrogen . Alcohols contain a hydroxyl (-OH) group .
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, each requiring specific reagents and conditions. Without specific information on “(1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol”, it’s challenging to provide a detailed synthesis analysis .Chemical Reactions Analysis
Amines and alcohols, the likely functional groups in “(1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol”, participate in a variety of chemical reactions. For example, amines can act as bases and nucleophiles, while alcohols can undergo reactions such as oxidation and esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, density, and reactivity, depend on its molecular structure. Amines and alcohols generally have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
1. Organocatalysis
- Enantioselective Michael Addition : The use of similar pyrrolidinemethanols, like bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, has been found effective as bifunctional organocatalysts in enantioselective Michael addition of malonate esters to nitroolefins. This showcases its potential in asymmetric synthesis (Lattanzi, 2006).
2. Synthesis of Complex Molecules
- Synthesis of Pyrrolopyridin-3-ols : Research demonstrates the use of related methanols in the synthesis of complex organic molecules, such as 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols, indicating the utility of such compounds in organic synthesis (Kobayashi et al., 2011).
3. Catalysis in Polymerization
- Catalytic Oligomerization of Ethylene : Nickel complexes with bidentate N,O-type ligands, such as those derived from similar methanols, have been synthesized and applied in catalytic oligomerization of ethylene, suggesting their role in industrial polymerization processes (Kermagoret & Braunstein, 2008).
4. Synthesis of Antibiotics
- Synthesis of Thiopeptide Antibiotics : A study shows the use of methanol in the synthesis of dimethyl sulfomycinamate, a derivative of sulfomycin family of thiopeptide antibiotics, indicating its role in medicinal chemistry (Bagley et al., 2005).
5. Influence on Biomembrane Studies
- Impact on Lipid Dynamics : Research using methanol as a solubilizing agent has shown significant impacts on lipid dynamics in biological and synthetic membranes, which is crucial in studies involving transmembrane proteins/peptides (Nguyen et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-(2-aminoethyl)-4,4-dimethylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(2)7-11(4-3-10)5-8(9)6-12/h8,12H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZXBTSVPSCBIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)CCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



